molecular formula C13H12O3S B12935063 Thietan-3-yl 2H-chromene-3-carboxylate

Thietan-3-yl 2H-chromene-3-carboxylate

Cat. No.: B12935063
M. Wt: 248.30 g/mol
InChI Key: HXCYNNKSHAPNPK-UHFFFAOYSA-N
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Description

Thietan-3-yl 2H-chromene-3-carboxylate is a synthetic hybrid molecule designed for chemical and pharmaceutical research, incorporating a coumarin scaffold linked to a thietane heterocycle. The 2H-chromene-3-carboxylate (coumarin ester) core is a structure of high interest in material science and medicinal chemistry. Coumarin derivatives are extensively investigated as high-performance photoinitiators in free radical polymerization under visible light, which is valuable for developing advanced coatings, dental materials, and 3D printing resins . In a biological context, certain coumarin-3-carboxylate esters have demonstrated the ability to inhibit enzymes like phospholipase A2, suggesting potential for pharmacological intervention . The thietane moiety, a four-membered saturated ring containing a sulfur atom, is a significant pharmacophore found in various bioactive molecules and serves as a versatile building block in organic synthesis . The combination of these two rings creates a novel chemical entity whose specific properties, reactivity, and biological activity are unexplored in the current scientific literature. This compound is provided as a For Research Use Only (RUO) material and is strictly intended for laboratory research purposes. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

thietan-3-yl 2H-chromene-3-carboxylate

InChI

InChI=1S/C13H12O3S/c14-13(16-11-7-17-8-11)10-5-9-3-1-2-4-12(9)15-6-10/h1-5,11H,6-8H2

InChI Key

HXCYNNKSHAPNPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

Synthetic Methodologies for Thietan 3 Yl 2h Chromene 3 Carboxylate

Strategies for 2H-Chromene-3-carboxylic Acid Precursor Synthesis

The synthesis of the 2H-chromene-3-carboxylic acid backbone is a critical first stage. This is typically achieved through a two-step process involving the formation of a coumarin-3-carboxylate ester, which is subsequently hydrolyzed.

Knoevenagel Condensation Approaches for Ethyl 2-Oxo-2H-chromene-3-carboxylate and Related Esters

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for C-C bond formation. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base, followed by dehydration. wikipedia.org In the context of coumarin (B35378) synthesis, this involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate or ethyl acetoacetate (B1235776) to yield a substituted coumarin. researchgate.netyoutube.com The reaction between salicylaldehyde and diethyl malonate specifically produces ethyl 2-oxo-2H-chromene-3-carboxylate. acgpubs.org

The general mechanism begins with the deprotonation of the active methylene compound by a basic catalyst to form a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl group of salicylaldehyde. The subsequent intermediate undergoes an intramolecular cyclization via transesterification, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the coumarin ring system after dehydration. youtube.com

A variety of catalytic systems have been successfully employed to facilitate the Knoevenagel condensation for coumarin synthesis. The choice of catalyst can significantly influence reaction rates and yields. Weakly basic amines are common catalysts. wikipedia.org

For instance, piperidine (B6355638) is a classic and effective catalyst for this transformation when reacting 3-ethoxysalicylaldehyde (B1293910) with diethylmalonate in ethanol (B145695). researchgate.net L-proline has also been developed as an efficient and environmentally friendly catalyst for the synthesis of coumarin-3-carboxylic esters, avoiding the need for more toxic alternatives. biomedres.us Research has also shown that inorganic bases like potassium phosphate (B84403) can effectively catalyze the condensation in ethanol at room temperature. nih.gov Furthermore, advanced catalytic systems, including metal-organic frameworks (MOFs), have been applied, offering good yields and the potential for catalyst reuse. acs.org

Below is a table summarizing various catalytic systems used for the synthesis of coumarin-3-carboxylate esters via Knoevenagel condensation.

Catalytic Systems for Knoevenagel Condensation
Catalyst Reactants Solvent Key Features
Piperidine 3-Ethoxysalicylaldehyde, Diethyl malonate Ethanol Traditional and effective basic amine catalyst. researchgate.net
L-Proline Salicylaldehyde, Malonic esters - An efficient and greener catalytic alternative. biomedres.us
Potassium Phosphate Aldehydes, Active methylene compounds Ethanol Provides high yields of E-isomers at room temperature. nih.gov
Metal-Organic Frameworks (MOFs) Salicylaldehydes, Malonic acid - Porous catalysts offering good yields (95-98%) and reusability. acs.org
Silica-immobilized L-proline Salicylaldehydes, Ethyl trifluoroacetoacetate Solvent-free (Microwave) Catalyst can be recovered and reused without significant loss of activity. msu.edu

The Knoevenagel condensation is broadly applicable to a range of substituted salicylaldehydes. Both electron-donating and electron-withdrawing substituents on the salicylaldehyde ring are generally tolerated. msu.edu For example, 3-ethoxysalicylaldehyde and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) have been successfully used to produce the corresponding substituted ethyl 2-oxo-2H-chromene-3-carboxylates with high yields. researchgate.netsapub.org

However, the reaction can have limitations. The use of a strong base is generally avoided as it can induce the self-condensation of the aldehyde starting material. wikipedia.org While many functional groups are tolerated, highly sensitive groups may require protection. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with certain nucleophiles, such as hydrazine (B178648) hydrate (B1144303), can lead to the opening of the chromene ring rather than simple substitution, forming products like salicylaldehyde azine and malonohydrazide. nih.govresearchgate.net

Hydrolysis of 2H-Chromene-3-carboxylate Esters to Corresponding Carboxylic Acids

To obtain the necessary 2H-chromene-3-carboxylic acid precursor, the ester group of the coumarin synthesized via Knoevenagel condensation must be hydrolyzed. This is a standard transformation, often achieved through saponification. The process typically involves refluxing the ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, with a base like sodium hydroxide (B78521) (NaOH) in a solvent such as ethanol. researchgate.net Following the cleavage of the ester bond, the reaction mixture is acidified to protonate the resulting carboxylate salt, yielding the final 2H-chromene-3-carboxylic acid. This two-step sequence of condensation followed by hydrolysis is a well-established route to coumarin-3-carboxylic acids. researchgate.net

Baylis-Hillman Methodology in the Synthesis of 2H-Chromene-3-carboxylic Acid Derivatives

The Baylis-Hillman (or Morita-Baylis-Hillman) reaction offers an alternative pathway for forming densely functionalized molecules. wikipedia.org This reaction creates a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde, under the catalysis of a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.orgorganic-chemistry.orgnrochemistry.com

The mechanism involves the 1,4-addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate. nrochemistry.com This enolate then adds to the aldehyde electrophile. A final proton transfer and elimination of the catalyst regenerates the double bond and yields the allylic alcohol product. nrochemistry.com In the context of chromene synthesis, a suitably designed intramolecular Baylis-Hillman reaction or a subsequent cyclization of the Baylis-Hillman adduct derived from a salicylaldehyde derivative could provide access to the 2H-chromene framework. The reaction is known for its high atom economy but can be slow. wikipedia.org The aza-Baylis-Hillman reaction is a variation that uses an imine as the electrophile to produce allylic amines. wikipedia.org

Approaches for Thietan-3-ol (B1346918) or Activated Thietane (B1214591) Precursor Synthesis

The second key component for the target molecule's synthesis is thietan-3-ol. Thietanes are four-membered sulfur-containing heterocycles that have gained attention as useful intermediates in organic synthesis. researchgate.net Several methods exist for the preparation of thietan-3-ol and its derivatives.

A primary method involves the reaction of 2-(1-haloalkyl)oxiranes, such as epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane), with a sulfur nucleophile. nih.gov For example, treating epichlorohydrin with hydrogen sulfide (B99878) and barium hydroxide can produce thietan-3-ol. nih.gov Another approach uses ammonium (B1175870) monothiocarbamates as the sulfur source, which react with the oxirane to form an intermediate that cyclizes to yield thietan-3-ol derivatives. nih.gov

Alternatively, thietan-3-ol derivatives can be synthesized from thietan-3-one (B1315229). acs.orgnih.govacs.org The ketone can be subjected to a Grignard reaction with an appropriate organomagnesium reagent to introduce a substituent and form a tertiary alcohol. acs.orgacs.org For example, reacting thietan-3-one with 4-methoxyphenyl (B3050149) magnesium bromide yields 3-(4-methoxyphenyl)thietan-3-ol. acs.org

The table below summarizes synthetic routes to thietan-3-ol.

Synthetic Routes to Thietan-3-ol
Starting Material Reagents Product Key Features
2-(1-Haloalkyl)oxiranes Ammonium monothiocarbamates Thietan-3-ol derivatives Involves nucleophilic ring-opening followed by intramolecular cyclization. nih.gov
Chloromethyloxirane (Epichlorohydrin) H₂S, Ba(OH)₂ Thietan-3-ol A direct method for producing the parent thietan-3-ol. nih.gov
Thietan-3-one Grignard Reagents (e.g., R-MgBr) 3-Substituted-thietan-3-ols Allows for the introduction of various substituents at the 3-position. acs.orgnih.govacs.org
1,3-Dihalo-2-propanols K₂S Thietane derivatives A double nucleophilic displacement reaction to form the thietane ring. nih.gov

Once 2H-chromene-3-carboxylic acid and thietan-3-ol are synthesized, they can be combined through a standard esterification reaction, such as a Fischer esterification or by using a peptide coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), to form the final product, Thietan-3-yl 2H-chromene-3-carboxylate. researchgate.net

Ring-Closure and Cyclization Strategies for Thietane Ring Formation

The formation of the four-membered thietane ring is a critical step and can be achieved through various intramolecular cyclization strategies. These methods typically involve the formation of a carbon-sulfur bond within a suitably functionalized acyclic precursor.

From 2-(3-Hydroxyalkylthio)benzoxazoles

A notable method for synthesizing thietanes involves the cyclization of 2-(3-hydroxyalkylthio)benzoxazoles, which are themselves derived from 1,3-diols. This strategy provides a pathway to convert readily available diols into the corresponding thietanes.

The process begins with the reaction of a 1,3-diol with dibenzoxazol-2-yl disulfide in the presence of a phosphine, such as tributylphosphine (B147548) or triphenylphosphine. This reaction selectively yields 2-(3-hydroxyalkylthio)benzoxazoles. beilstein-journals.org The hydroxyl group of the resulting intermediate is then activated by a base, typically a strong hydride base like potassium hydride (KH), which facilitates an intramolecular nucleophilic attack of the alkoxide onto the carbon bearing the benzoxazolethio group. This ring-closing displacement reaction results in the formation of the thietane ring. beilstein-journals.org

Key Transformation:

Starting MaterialReagentsIntermediateFinal Product
1,3-Diol1. Dibenzoxazol-2-yl disulfide, P(n-Bu)₃ or PPh₃2. KH2-(3-Hydroxyalkylthio)benzoxazoleThietane

This methodology is particularly useful for creating substituted thietanes, with the substitution pattern on the final ring being dictated by the structure of the initial 1,3-diol.

From Chloromethyloxirane

Chloromethyloxirane (also known as epichlorohydrin) serves as a versatile and common starting material for the synthesis of thietan-3-ol, a key precursor for the title compound. The reaction involves the nucleophilic opening of the oxirane ring by a sulfur nucleophile, followed by an intramolecular cyclization.

A common approach is the reaction of chloromethyloxirane with hydrogen sulfide (H₂S) in the presence of a base like barium hydroxide (Ba(OH)₂). The base deprotonates H₂S to form the hydrosulfide (B80085) anion (⁻SH), which then attacks the less sterically hindered carbon of the oxirane ring. This ring-opening is followed by an intramolecular SN2 reaction where the newly formed thiol attacks the carbon bearing the chlorine atom, displacing the chloride and forming the four-membered thietane ring to yield thietan-3-ol. beilstein-journals.org

Another variation utilizes ammonium monothiocarbamates as the sulfur source. The reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates leads to the formation of S-(γ-halo-β-hydroxyalkyl)carbamates. These intermediates then undergo intramolecular cyclization to produce thietan-3-ols in moderate to good yields. beilstein-journals.org

Reaction Scheme:

Starting MaterialSulfur SourceBase/ConditionsProduct
ChloromethyloxiraneH₂SBa(OH)₂Thietan-3-ol
2-(1-Haloalkyl)oxiranesAmmonium monothiocarbamates-Thietan-3-ol derivatives
One-Step Conversion of Cyclic α-Amino Ketoximes to Thietane 1,1-Dioxides

An interesting approach allows for the direct synthesis of thietane 1,1-dioxides from cyclic α-amino ketoximes. This one-step conversion leads to the formation of 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides. researchgate.net The reaction mechanism is proposed to involve the generation of a sulfene (B1252967) intermediate, which then participates in a cycloaddition reaction. Nuclear magnetic resonance (NMR) studies of the resulting thietane 1,1-dioxides have indicated a trans orientation of the substituent groups on the thietane ring. researchgate.net While this method directly produces the oxidized form of the thietane ring, it offers a unique entry point to highly functionalized thietane derivatives.

Functionalization at the 3-Position of the Thietane Scaffold

For the synthesis of this compound, the thietane ring must possess a hydroxyl group at the 3-position to allow for esterification. As mentioned previously, the use of chloromethyloxirane as a starting material directly yields thietan-3-ol. beilstein-journals.org

Alternatively, thietan-3-ol and its derivatives can be prepared from thietan-3-one. Thietan-3-one can be reacted with various organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce a wide range of substituents at the 3-position along with a hydroxyl group. For the synthesis of the parent thietan-3-ol, a reducing agent would be used to reduce the ketone functionality.

Derivatization of Thietane Rings via Oxidative Pathways

The sulfur atom in the thietane ring can be readily oxidized to form thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). This derivatization can significantly alter the chemical and physical properties of the molecule.

The oxidation is typically achieved using common oxidizing agents. For instance, the treatment of a thietane derivative with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures can selectively yield the corresponding thietane-1-oxide. The use of an excess of the oxidizing agent, often m-CPBA or a mixture of hydrogen peroxide and acetic acid (H₂O₂/HOAc), leads to the formation of the thietane-1,1-dioxide. researchgate.net The oxidation of thietanyl derivatives of various heterocycles has been studied, and the diastereomeric ratio of the resulting sulfoxides can be influenced by the substituent at the 3-position of the thietane ring. masterorganicchemistry.com

Oxidation States of the Thietane Ring:

Starting MaterialOxidizing Agent (Equivalents)Product
Thietanem-CPBA (1 eq.)Thietane-1-oxide
Thietanem-CPBA (>2 eq.) or H₂O₂/HOAcThietane-1,1-dioxide

Esterification Reactions for the Direct Formation of this compound

The final step in the synthesis of the title compound is the formation of an ester linkage between the hydroxyl group of thietan-3-ol and the carboxylic acid group of 2H-chromene-3-carboxylic acid. Several standard esterification methods can be employed for this transformation.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. The reaction involves heating the carboxylic acid (2H-chromene-3-carboxylic acid) and the alcohol (thietan-3-ol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used.

Steglich Esterification: This method is particularly useful for reactions that are sensitive to strong acidic conditions and for sterically hindered substrates. The Steglich esterification uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under mild conditions and generally gives high yields. The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Acyl Chloride Method: An alternative route involves the conversion of 2H-chromene-3-carboxylic acid to its more reactive acyl chloride. This can be achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2H-chromene-3-carbonyl chloride can then react readily with thietan-3-ol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the desired ester.

Chemical Reactivity and Transformation Pathways of Thietan 3 Yl 2h Chromene 3 Carboxylate and Analogues

Reactions Involving the Ester Linkage of 2H-Chromene-3-carboxylates

The ester group at the C-3 position of the chromene ring is a key functional handle for derivatization. It readily undergoes reactions typical of esters, including hydrolysis, transesterification, and nucleophilic acyl substitution, to yield a variety of functionalized chromene derivatives.

Hydrolysis and Transesterification Pathways

The ester linkage in 2H-chromene-3-carboxylates can be cleaved through hydrolysis to yield the corresponding 2H-chromene-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using aqueous potassium hydroxide (B78521), which facilitates a tandem conjugate addition, hydrolysis, and elimination sequence. researchgate.net The reverse reaction, esterification, is also a common transformation. For instance, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid can be reacted with allyl bromide in the presence of a base like potassium carbonate to produce the corresponding allyl ester, demonstrating the reversible nature of this functional group transformation. nih.gov

Transesterification, the process of exchanging the alkyl or aryl group of an ester with that of an alcohol, is another viable pathway for modifying the ester functionality, allowing for the introduction of different alkoxy groups onto the chromene scaffold.

Nucleophilic Additions Leading to Amides and Hydrazides

The reaction of 2H-chromene-3-carboxylate esters with nitrogen-based nucleophiles, such as amines and hydrazines, provides a direct route to the corresponding amides and hydrazides. The synthesis of 2-oxo-2H-chromene-3-carbohydrazide by treating the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) is a well-documented transformation. nih.govnih.govresearchgate.net

However, research has shown that this reaction is not always straightforward. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to a mixture of products. nih.govmdpi.com Besides the expected 2-oxo-2H-chromene-3-carbohydrazide, ring-opening of the pyran ring can occur, leading to the formation of byproducts such as salicylaldehyde (B1680747) azine and malono-hydrazide. nih.govresearchgate.net The formation of these products is influenced by the reaction conditions and the molar ratio of the reactants. nih.gov

Despite these competing pathways, the desired hydrazide can be synthesized and subsequently used as a precursor for a variety of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.govnih.govresearchgate.net These are typically prepared by condensing the hydrazide with various aldehydes. nih.gov Further reactions of the carbohydrazide (B1668358) with anhydrides like phthalic or succinic anhydride (B1165640) can yield more complex acid derivatives. derpharmachemica.com

Table 1: Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazide Derivatives (6a-f)
CompoundSubstituent (Arylidene)Yield (%)Melting Point (°C)Reference
6aBenzylidene-- nih.gov
6b4-Methoxybenzylidene90265–267 mdpi.com
6c4-Chlorobenzylidene81288–290 nih.gov
6dBenzo[d] nih.govresearchgate.netdioxol-5-ylmethylene-- nih.gov
6eThiophen-2-ylmethylene80282-284 nih.gov
6f2-Hydroxybenzylidene88298–300 mdpi.com

Reactions at the 2H-Chromene Ring System

The 2H-chromene core, consisting of fused benzene (B151609) and pyran rings, offers multiple sites for chemical modification, including electrophilic and nucleophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene and Pyran Rings

The benzene portion of the 2H-chromene scaffold is susceptible to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic systems. byjus.commasterorganicchemistry.comlibretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com Standard electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation can be applied to the benzene ring, with the position of substitution being directed by the existing substituents on the chromene core. masterorganicchemistry.comlibretexts.org

The pyran ring, particularly due to its electronic nature, can also undergo specific transformations. For instance, 3-chloro-2H-chromenes can be synthesized via a silver-catalyzed chlorocyclization reaction. researchgate.net Furthermore, nucleophilic substitution has been observed as part of cascade reactions in the synthesis of complex chromene derivatives. researchgate.net

Cycloaddition Reactions Involving the 3,4-Double Bond of the Chromene Core

The 3,4-double bond within the pyran ring of the 2H-chromene system is a reactive site for various cycloaddition reactions, enabling the construction of complex polycyclic structures. These reactions are valuable for creating molecular diversity from the chromene scaffold.

One notable example is the [3+2] cycloaddition. A visible-light-promoted [3+2] cycloaddition of 3-cyanochromones with N-cyclopropylanilines has been developed to synthesize cyclopenta[b]chromenocarbonitrile derivatives. acs.org In a different approach, 3-nitro-2H-chromenes, which contain a β-nitrostyrene moiety, react with azomethine ylides in a 1,3-dipolar cycloaddition to form chromenopyrrolidine structures. mdpi.com The stereochemical outcome of these reactions can often be controlled by adjusting reaction conditions like temperature and solvent. mdpi.com

Other types of cycloadditions have also been reported, including formal [3+3], [4+2], [4+3], and [4+4] reactions. nih.govnih.govlibretexts.org A formal [3+3] cycloaddition has been achieved through a palladium-catalyzed coupling followed by an enolization and a thermal 6π-electrocyclization cascade. nih.gov Brønsted acid catalysis can induce formal [4+4], [4+3], and [4+2] cycloadditions between benzopyrylium ions (generated from 1H-isochromene acetals) and various partners like donor-acceptor cyclobutenes and cyclopropenes, leading to highly functionalized medium-sized ring systems. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Chromene Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the derivatization of the chromene skeleton. mdpi.comnih.gov These reactions, recognized for their broad utility in organic synthesis, allow for the introduction of a wide range of substituents onto the chromene ring system. libretexts.org

The Suzuki-Miyaura coupling, which couples an organohalide or triflate with a boronic acid, has been used to functionalize the chromenone scaffold. nih.gov For example, 7-triflyloxy-2-(trifluoromethyl)-4H-chromen-4-one can be coupled with various aryl and alkyl boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂ to yield 7-substituted chromenones in excellent yields. nih.gov

Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a route to C-N bond formation. This has been demonstrated by reacting 7-triflyloxy chromenone derivatives with anilines using a Pd(OAc)₂/BINAP catalyst system to produce 7-amino-chromenones. nih.gov These cross-coupling methodologies are robust and tolerate a variety of functional groups, making them highly valuable for the late-stage functionalization of chromene analogues. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on a 7-Substituted 2-(Trifluoromethyl)-4H-chromen-4-one Scaffold
Reaction TypeCoupling PartnerCatalyst SystemProductYield (%)Reference
Suzuki4-Hydroxyphenylboronic acidPd(dppf)Cl₂7-(4-Hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one79 nih.gov
Suzuki4-Methylphenylboronic acidPd(dppf)Cl₂7-(p-Tolyl)-2-(trifluoromethyl)-4H-chromen-4-one93 nih.gov
Suzuki3-Thienylboronic acidPd(dppf)Cl₂7-(Thiophen-3-yl)-2-(trifluoromethyl)-4H-chromen-4-one81 nih.gov
Buchwald-HartwigAnilinePd(OAc)₂/BINAP7-(Phenylamino)-2-(trifluoromethyl)-4H-chromen-4-one91 nih.gov
Buchwald-Hartwig4-MethoxyanilinePd(OAc)₂/BINAP7-((4-Methoxyphenyl)amino)-2-(trifluoromethyl)-4H-chromen-4-one96 nih.gov
Buchwald-Hartwig3,4-DichloroanilinePd(OAc)₂/BINAP7-((3,4-Dichlorophenyl)amino)-2-(trifluoromethyl)-4H-chromen-4-one80 nih.gov

Transformations of the Thietane (B1214591) Ring

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. beilstein-journals.org This reactivity is a key aspect of its chemical behavior and is influenced by the nature of the attacking nucleophile and the presence of catalysts. wikipedia.orggacariyalur.ac.in In the context of Thietan-3-yl 2H-chromene-3-carboxylate, nucleophilic attack can lead to the cleavage of one of the carbon-sulfur bonds.

The ring-opening of thietanes can be initiated by a variety of nucleophiles. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a C-S bond. gacariyalur.ac.in The regioselectivity of the attack can be influenced by steric and electronic factors on the thietane ring. For an unsubstituted thietane ring, the attack can occur at either of the equivalent α-carbons.

The general mechanism involves the nucleophile (Nu-) attacking a carbon atom of the thietane ring, with the sulfur atom acting as the leaving group, initially forming a thiolate intermediate. This thiolate can then be protonated or undergo further reactions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Thietanes

NucleophileProduct TypeReaction ConditionsReference
ButyllithiumThiolateEther, low temperature wikipedia.org
AminesAmino-thiolWith or without catalyst gacariyalur.ac.in
ThiolatesDithioetherBasic conditions beilstein-journals.org
HalidesHalo-thiolAcidic or neutral conditions gacariyalur.ac.in

This table presents generalized data for educational purposes and may not represent the full scope of experimental conditions.

The sulfur atom in the thietane ring is readily susceptible to oxidation, yielding the corresponding thietane-1-oxide (sulfoxide) and thietane-1,1-dioxide (sulfone). acs.org This transformation significantly alters the electronic and steric properties of the ring, influencing its biological activity and subsequent chemical reactivity.

The oxidation is typically achieved using common oxidizing agents. The first oxidation step to the sulfoxide (B87167) is generally faster than the subsequent oxidation to the sulfone. researchgate.net Careful control of the reaction conditions and the stoichiometry of the oxidant can allow for the selective formation of the sulfoxide. organic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate. acs.orgresearchgate.net

The oxidation state of the sulfur atom has a profound effect on the geometry and polarity of the thietane ring. The introduction of one or two oxygen atoms increases the polarity of the molecule and can introduce chirality at the sulfur center in the case of the sulfoxide.

Table 2: Common Oxidizing Agents for Thietane Oxidation

Oxidizing AgentProductTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalytic acid or metal catalyst researchgate.netorganic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneChlorinated solvent, 0°C to rt acs.org
Potassium Permanganate (KMnO₄)SulfoneAqueous solution, often with phase transfer catalyst researchgate.net
Sodium Periodate (NaIO₄)SulfoxideAqueous/organic solvent mixture acs.org

This table presents generalized data for educational purposes and may not represent the full scope of experimental conditions.

Beyond ring-opening, the thietane ring can undergo nucleophilic substitution reactions, particularly when activated by the presence of a good leaving group or by the electronic influence of the rest of the molecule. gacariyalur.ac.in In this compound, the ester group at the 3-position can influence the reactivity of the ring.

Nucleophilic substitution on the thietane ring follows the general principles of SN2 reactions, where a nucleophile displaces a leaving group on one of the ring carbons. gacariyalur.ac.in The strained nature of the four-membered ring can affect the reaction rates compared to acyclic analogues. The approach of the nucleophile is typically from the side opposite to the leaving group. gacariyalur.ac.in

The presence of the ester functionality at the C-3 position of the thietane ring in the title compound can influence the reactivity of the adjacent C-H bonds through inductive effects and potential enolate formation under basic conditions, although direct nucleophilic attack on the ring carbons is more common.

Table 3: Summary of Potential Nucleophilic Transformations of the Thietane Ring

TransformationReagent/ConditionResulting StructureReference
Ring OpeningStrong Nucleophile (e.g., R-Li)Acyclic Thiol wikipedia.org
OxidationOxidizing Agent (e.g., H₂O₂)Thietane-1-oxide or Thietane-1,1-dioxide researchgate.netorganic-chemistry.org
Substitution (with leaving group)Nucleophile (e.g., N₃⁻, CN⁻)Substituted Thietane gacariyalur.ac.in

This table presents generalized data for educational purposes and may not represent the full scope of experimental conditions.

Advanced Spectroscopic and Structural Elucidation of Thietan 3 Yl 2h Chromene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous characterization of the title compound. ipb.pt

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The predicted spectrum of Thietan-3-yl 2H-chromene-3-carboxylate would show distinct signals for the chromene core and the thietane (B1214591) ring. rsc.orgiucr.orgmdpi.comsciepub.comlibretexts.org

Chromene Protons: The aromatic protons of the chromene ring (H5, H6, H7, H8) are expected to resonate in the downfield region of approximately δ 7.0–7.8 ppm. Their specific shifts and splitting patterns would depend on the substitution pattern of the benzene (B151609) ring. The H4 proton, part of the α,β-unsaturated system and adjacent to the electron-withdrawing carboxylate group, would appear as a distinct singlet significantly further downfield, typically in the range of δ 8.0–8.9 ppm. nih.govrsc.org

Thietane Protons: The thietane ring protons would exhibit more complex signals. The methine proton (H3') attached to the ester oxygen would be the most deshielded of the thietane protons, likely appearing as a multiplet around δ 5.0–5.5 ppm. The four methylene (B1212753) protons at the C2' and C4' positions are diastereotopic and would present as complex multiplets in the δ 3.0–4.0 ppm region due to both geminal and vicinal coupling. wikipedia.orgnih.gov

J-coupling constants are essential for confirming proton connectivity. nih.govubc.cakhanacademy.org Vicinal coupling between adjacent aromatic protons typically falls in the range of 7–9 Hz. The analysis of coupling constants within the thietane ring would be critical for confirming its four-membered ring structure.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H48.0 - 8.9s (singlet)N/A
H5-H8 (Aromatic)7.0 - 7.8m (multiplet)~7-9 (ortho), ~1-3 (meta)
H2 (Chromene)4.8 - 5.2s (singlet)N/A
H3' (Thietane)5.0 - 5.5m (multiplet)-
H2'/H4' (Thietane)3.0 - 4.0m (multiplet)-

The ¹³C NMR spectrum reveals the carbon framework of the molecule. libretexts.orgoregonstate.edulibretexts.org Each chemically non-equivalent carbon atom produces a distinct signal, with chemical shifts indicating the type of carbon and its electronic environment. wisc.eduyoutube.comdocbrown.info

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing far downfield in the range of δ 160–170 ppm. libretexts.org

Chromene Carbons: The carbons of the aromatic ring and the C=C double bond (C3, C4, C4a, C5, C6, C7, C8, C8a) typically resonate between δ 115–155 ppm. rsc.orgmdpi.comrsc.org The carbon of the pyran ring attached to oxygen (C2) would be found around δ 65-70 ppm.

Thietane Carbons: The thietane carbon attached to the ester oxygen (C3') would be significantly deshielded, with a predicted chemical shift of δ 70–80 ppm. libretexts.org The two methylene carbons (C2' and C4') adjacent to the sulfur atom would appear much further upfield, in the δ 25–40 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 170
C3, C4, C4a-C8a (Aromatic/Olefinic)115 - 155
C2 (Chromene)65 - 70
C3' (Thietane)70 - 80
C2'/C4' (Thietane)25 - 40

For a molecule of this complexity, 2D NMR is indispensable for definitive structural confirmation. mdpi.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the aromatic protons and, crucially, to confirm the coupling relationships between the H3', H2', and H4' protons of the thietane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in both the chromene and thietane moieties. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations and is vital for connecting different parts of the molecule. A key correlation would be between the thietane methine proton (H3') and the ester carbonyl carbon (C=O), which would definitively establish the ester linkage between the two ring systems. mdpi.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It can provide valuable information about the three-dimensional structure and preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netvscht.cz

The IR spectrum of this compound would be dominated by several strong absorptions:

C=O Stretch: A very strong and sharp absorption band corresponding to the ester carbonyl group. Because the ester is conjugated with the C=C double bond (α,β-unsaturated), its frequency is expected between 1715–1730 cm⁻¹. orgchemboulder.comlibretexts.org

C–O Stretch: Strong bands associated with the C–O single bonds of the ester group would appear in the 1300–1000 cm⁻¹ region. spectroscopyonline.com

C=C Stretch: Absorptions for the aromatic and vinylic C=C bond stretching would be observed in the 1640–1580 cm⁻¹ range.

=C–H Stretch: Aromatic and vinylic C–H stretching vibrations would appear at wavenumbers just above 3000 cm⁻¹ (typically 3050–3150 cm⁻¹). vscht.cz

C-S Stretch: The vibration of the carbon-sulfur bond in the thietane ring would likely produce a weaker absorption in the fingerprint region, around 600-800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ester C=O (α,β-unsaturated)Stretch1715 - 1730Strong, Sharp
Ester C–OStretch1300 - 1000Strong
Aromatic/Vinylic C=CStretch1640 - 1580Medium to Weak
Aromatic/Vinylic C–HStretch> 3000Medium
Thietane C–SStretch600 - 800Weak to Medium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. rsc.orgsciepub.com

For this compound (Molecular Formula: C₁₃H₁₂O₃S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion [M]⁺, providing strong evidence for the chemical formula.

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic cleavages:

α-Cleavage: The most probable initial fragmentation would be the cleavage of the ester bond, leading to two primary fragments: the thietan-3-yl radical and the highly stable 2H-chromene-3-carbonyl cation.

Loss of Thietane: The molecular ion could lose the entire thietane group, resulting in a fragment corresponding to 2-oxo-2H-chromene-3-carboxylic acid.

Thietane Ring Fragmentation: The thietane moiety itself can fragment through the loss of small neutral molecules like thioformaldehyde (B1214467) (CH₂S) or ethylene (B1197577) (C₂H₄).

Chromene Ring Fragmentation: Subsequent fragmentation of the chromene structure, such as the characteristic loss of carbon monoxide (CO), is also expected. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination (as applied to related 2H-chromene-3-carboxylate derivatives)

Single-crystal X-ray crystallography provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not available, extensive studies on related derivatives like methyl 2-oxo-2H-chromene-3-carboxylate and ethyl 2-oxo-2H-chromene-3-carboxylate serve as excellent models. iucr.orgresearchgate.netnih.gov

These studies consistently show that:

The 2H-chromene ring system is essentially planar. iucr.org

The ester substituent often lies nearly coplanar with the chromene ring to maximize conjugation.

In the crystal lattice, molecules are typically arranged in stacks, stabilized by intermolecular interactions such as C–H···O hydrogen bonds, often involving the carbonyl oxygen atoms. iucr.orgresearchgate.net

Based on these findings, it is predicted that this compound would also adopt a largely planar conformation in the solid state, with the molecular packing dictated by weak intermolecular forces.

Based on a comprehensive review of available scientific literature, there are no specific computational or theoretical investigations published for the compound "this compound." As a result, the detailed analysis requested in the outline, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mapping, and reaction mechanism studies for this particular molecule, cannot be provided.

The scientific community has not yet directed research efforts toward the computational characterization of this compound. Therefore, no data tables with research findings, discussions of its electronic structure, reactivity, or reaction pathways can be generated as per the specific instructions.

Should research on this compound become available in the future, a detailed article following the requested outline could be produced.

Computational and Theoretical Investigations of Thietan 3 Yl 2h Chromene 3 Carboxylate

Molecular Modeling and Docking Simulations (Applied to analogous 2H-chromene-3-carboxylate derivatives)

Molecular modeling and docking simulations serve as powerful computational tools in drug discovery and design, offering insights into the interactions between small molecules and their biological targets. In the context of 2H-chromene-3-carboxylate derivatives, these techniques have been instrumental in elucidating their potential mechanisms of action and in the rational design of new, more potent analogs.

Docking studies are primarily employed to predict the binding conformation and affinity of a ligand to a specific protein target. For instance, in the investigation of dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives, molecular docking was utilized to understand the molecular mechanism of ligand-protein interactions. nih.gov The process typically involves preparing the three-dimensional structures of both the ligand and the target protein. The Lamarckian genetic algorithm, a popular algorithm within the AutoDock software suite, is often used for these simulations. nih.gov This approach has been applied to study the potential of chromene derivatives against various diseases, including cancer and Parkinson's disease. nih.govnih.gov

A study on chromene and pyran derivatives as potential treatments for Parkinson's disease performed molecular docking against the protein with PDB ID: 2V5Z. nih.gov The binding energies of the most promising compounds were calculated, with values of -6.7, -8.6, and -10.9 kcal/mol for compounds 7, 24, and 67, respectively, indicating favorable binding affinities. nih.gov These computational predictions are crucial for prioritizing compounds for further experimental testing.

Furthermore, conformational analysis, often conducted using X-ray crystallography and NMR spectroscopy in conjunction with molecular mechanics calculations, helps to determine the three-dimensional shape of these molecules in both solid and solution states. For a series of potent and selective endothelin-A (ET(A)) receptor antagonists based on the 2H-chromene-3-carboxylic acid scaffold, it was found that the active compounds adopt a characteristic "L-like" conformation. researchgate.net This specific conformation is believed to be crucial for effective binding to the active site of the ET(A) receptor, as derivatives lacking this shape showed weaker affinities. researchgate.net

The insights gained from molecular modeling and docking simulations guide the structure-activity relationship (SAR) studies of 2H-chromene-3-carboxylate derivatives. By understanding how specific structural features influence binding, medicinal chemists can design new molecules with improved pharmacological profiles.

Table 1: Molecular Docking Results for Selected Chromene Derivatives
Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Compound 72V5Z-6.7 nih.gov
Compound 242V5Z-8.6 nih.gov
Compound 672V5Z-10.9 nih.gov

Solvation Effects and Thermodynamic Property Calculations via Computational Methods

Computational methods are also extensively used to investigate the solvation effects and thermodynamic properties of 2H-chromene-3-carboxylate derivatives. These calculations provide a deeper understanding of the molecule's behavior in different environments and its intrinsic stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these investigations. For example, a computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate employed DFT with the B3LYP functional and a 6-31G(d,p) basis set to calculate its molecular geometry, frontier molecular orbitals, electrostatic potential, and thermodynamic properties. researchgate.net Such calculations can be performed in a vacuum and in various solvents to simulate different environmental conditions. researchgate.net

The conductor-like polarizable continuum model (CPCM) is a common approach to model solvation effects. researchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant. By performing calculations with this model, it is possible to predict how the properties of a molecule, such as its dipole moment, will change in different solvents. For Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, the calculated dipole moment was found to increase with the polarity of the solvent, from 5.1035 D in a vacuum to 7.7822 D in ethanol (B145695). researchgate.net This trend is expected as the polar solvent molecules interact with and stabilize the charge distribution of the solute molecule. researchgate.net

Thermodynamic properties such as entropy (S°) can also be calculated using these computational methods. researchgate.net These values are crucial for understanding the spontaneity and equilibrium of chemical reactions involving these compounds. The stability of complexes formed between chromene derivatives and their target proteins can be further assessed using molecular dynamics (MD) simulations, which track the movements of atoms over time. nih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed from MD simulations to confirm the stability of the ligand-protein complex. nih.gov

These computational investigations into solvation effects and thermodynamic properties are vital for predicting the behavior of 2H-chromene-3-carboxylate derivatives in biological systems and for the design of molecules with optimized properties for specific applications.

Table 2: Calculated Dipole Moments of Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate in Different Media
MediumDielectric ConstantCalculated Dipole Moment (D)Reference
Vacuum5.1035 researchgate.net
Chloroform4.77.2103 researchgate.net
Dichloromethane (DCM)8.97.5321 researchgate.net
Ethanol78.37.7822 researchgate.net

Derivatization and Structural Modifications of Thietan 3 Yl 2h Chromene 3 Carboxylate for Advanced Chemical Research

Strategic Functionalization at Diverse Positions of the 2H-Chromene Moiety

The 2H-chromene ring is a versatile scaffold that can be functionalized at several positions. rsc.org The primary sites for modification include the aromatic benzene (B151609) ring, the pyran ring, and the carboxylate group at the C-3 position.

Late-stage functionalization of the parent 2H-chromene core is a key strategy for generating structural diversity. rsc.org The aromatic portion of the chromene is amenable to electrophilic aromatic substitution reactions. Depending on the existing substituents, positions C-6, C-7, and C-8 can be targeted for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These newly introduced functional groups can then serve as handles for further modifications, such as reduction of a nitro group to an amine, which can then be acylated or used in coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. nih.govfrontiersin.org For instance, a bromo-substituted chromene can be coupled with a variety of boronic acids, alkenes, or terminal alkynes to append new aryl, vinyl, or alkynyl groups, respectively. Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct highly functionalized 2H-chromene derivatives in a single step, enabling the rapid generation of diverse molecular architectures. researchgate.net

The C-2 and C-4 positions on the pyran ring also offer opportunities for derivatization. For example, methods have been developed for the synthesis of 2,2-disubstituted 2H-chromenes through carbon-carbon bond formation utilizing rearrangements under base catalysis. researchgate.net

Table 1: Potential Functionalization Strategies for the 2H-Chromene Moiety

Position Reaction Type Potential Functional Group Introduced Subsequent Modifications
C-6, C-7, C-8 Electrophilic Aromatic Substitution -NO₂, -Br, -Cl, -SO₃H, -COR Reduction, Cross-Coupling, Nucleophilic Substitution
C-6, C-7, C-8 Palladium-Catalyzed Cross-Coupling Aryl, Heteroaryl, Alkynyl, Vinyl Further functionalization on the appended group
C-2 Catalytic Addition Reactions Alkyl, Aryl Oxidation, Rearrangement
C-4 Annulation/Cyclization Reactions Fused Heterocyclic Rings N-alkylation, Aromatization

Controlled Chemical Modifications of the Thietane (B1214591) Ring

The thietane ring, while less explored than its oxetane (B1205548) counterpart, offers unique vectors for structural modification primarily centered on the sulfur atom. researchgate.netnih.gov The sulfur atom in the thietane ring is nucleophilic and can be selectively oxidized to introduce new functional and structural properties.

Controlled oxidation using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to a chiral sulfoxide (B87167) (thietane-1-oxide). Further oxidation with an excess of the oxidizing agent yields the corresponding sulfone (thietane-1,1-dioxide). nih.gov These modifications significantly alter the polarity, hydrogen bond accepting capacity, and metabolic stability of the molecule. The introduction of the sulfoxide or sulfone group increases the three-dimensionality and polarity of the scaffold.

Ring-opening reactions of the thietane moiety can also be employed. Treatment with strong nucleophiles can lead to the cleavage of a carbon-sulfur bond, yielding a functionalized thiol that can be used in subsequent synthetic steps. wikipedia.org Conversely, ring expansion reactions, though less common, can transform the four-membered thietane into larger five- or six-membered sulfur-containing heterocycles like tetrahydrothiophenes or thianes. nih.govbeilstein-journals.org

Table 2: Potential Chemical Modifications of the Thietane Ring

Site of Modification Reaction Type Resulting Functional Group/Structure Key Properties Changed
Sulfur Atom Oxidation (1 eq. oxidant) Sulfoxide (Thietane-1-oxide) Increased polarity, introduces chirality
Sulfur Atom Oxidation (>2 eq. oxidant) Sulfone (Thietane-1,1-dioxide) Greatly increased polarity, H-bond acceptor
C-S Bond Nucleophilic Ring Opening Functionalized Thiol Linearization of scaffold, reactive handle
Ring Structure Ring Expansion Tetrahydrothiophene, Thiane Altered ring size and conformation

Development of Compound Libraries via Parallel Synthesis and Combinatorial Chemistry Approaches

The modular nature of the Thietan-3-yl 2H-chromene-3-carboxylate scaffold makes it an ideal candidate for the construction of compound libraries for high-throughput screening. Parallel synthesis and combinatorial chemistry approaches can be leveraged to rapidly generate a large number of analogs. organic-chemistry.org

One effective strategy involves a divergent synthetic route starting from a common intermediate. For example, a 2H-chromene-3-carboxylic acid core can be synthesized and then subjected to parallel amidation or esterification with a diverse library of amines or alcohols, including various substituted thietan-3-ols. This approach allows for systematic exploration of the ester linkage.

Alternatively, a convergent strategy can be employed where pre-functionalized 2H-chromene building blocks are combined with various thietane synthons. Multicomponent reactions (MCRs) are particularly powerful in this context, as they allow for the combination of three or more starting materials in a one-pot reaction to produce complex molecules. researchgate.net For instance, an MCR involving a substituted salicylaldehyde (B1680747), a propiolate, and an alcohol can be adapted to synthesize a library of 2H-chromene cores which can then be coupled to the thietane moiety. researchgate.net

Table 3: Combinatorial Approaches for Library Synthesis

Strategy Building Block A (Library 1) Building Block B (Library 2) Reaction Resulting Diversity
Divergent 2H-Chromene-3-carboxylic acid Library of substituted amines/alcohols Parallel Amidation/Esterification Variation at the ester/amide linkage
Convergent Library of substituted Salicylaldehydes Diethyl malonate / Thietan-3-ol (B1346918) Knoevenagel Condensation / Esterification Variation on the chromene aromatic ring
Convergent (MCR) Library of Salicylaldehydes Library of Alkynes Alcohols (e.g., Thietan-3-ol) High complexity and diversity across the scaffold

Click Chemistry and Other Bioorthogonal Reactions for Conjugate Formation

To apply this compound derivatives in chemical biology or materials science, it is often necessary to conjugate them to other molecules, such as proteins, polymers, or imaging agents. Click chemistry and bioorthogonal reactions provide a highly efficient and selective means to achieve this. wikipedia.orgnih.gov

These reactions require the prior installation of a suitable chemical handle onto the parent scaffold. For example, an azide (B81097) or a terminal alkyne group can be introduced onto the 2H-chromene ring via a substitution or cross-coupling reaction. This modified derivative can then undergo a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a complementary-functionalized binding partner. organic-chemistry.orgalfa-chemistry.com

Other bioorthogonal reactions can also be employed. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or norbornene) is known for its exceptionally fast kinetics. nih.gov Introducing a strained alkene onto the chromene scaffold would allow for rapid conjugation with tetrazine-modified biomolecules. Additionally, the formation of oximes or hydrazones through the reaction of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group, respectively, provides another robust method for bioconjugation under mild conditions. nih.govyoutube.com

Table 4: Applicable Bioorthogonal Conjugation Reactions

Click/Bioorthogonal Reaction Required Functional Group on Chromene Scaffold Required Functional Group on Partner Molecule Linkage Formed
CuAAC Terminal Alkyne or Azide Azide or Terminal Alkyne 1,2,3-Triazole
SPAAC Azide or Strained Alkyne (e.g., cyclooctyne) Strained Alkyne or Azide 1,2,3-Triazole
Thiol-ene Reaction Alkene Thiol Thioether
IEDDA Ligation Strained Alkene or Tetrazine Tetrazine or Strained Alkene Dihydropyridazine
Oxime Ligation Aldehyde or Ketone Aminooxy (Hydroxylamine) Oxime

Future Perspectives and Unexplored Research Avenues for Thietan 3 Yl 2h Chromene 3 Carboxylate

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Methodologies

The synthesis of Thietan-3-yl 2H-chromene-3-carboxylate is not yet described in the literature, presenting an opportunity for the development of innovative and sustainable synthetic strategies. A logical retrosynthetic analysis points towards an esterification reaction between a 2H-chromene-3-carboxylic acid precursor and thietan-3-ol (B1346918). The primary challenge and research focus would be the development of green methodologies for preparing these key precursors and for the final coupling step.

Future research should prioritize one-pot, multicomponent reactions (MCRs) that combine simple starting materials to construct the target molecule in a single, efficient operation, thereby reducing waste and processing time. pharmtech.com Green chemistry principles, such as the use of alternative solvents like water, ionic liquids, or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. numberanalytics.com Furthermore, energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis could accelerate reaction times and improve yields. numberanalytics.com

For the 2H-chromene-3-carboxylic acid precursor, sustainable routes could involve organocatalyzed Knoevenagel condensation of salicylaldehydes with malonic acid derivatives, avoiding the use of toxic heavy metals. numberanalytics.com The synthesis of the thietan-3-ol precursor could be approached via ring expansion of thiiranes or cyclization of 1,3-difunctionalized propane (B168953) derivatives, with a focus on atom-economical methods. nih.govbeilstein-journals.org

Table 1: Potential Green Chemistry Methodologies for Precursor Synthesis

Precursor Green Methodology Potential Advantage Supporting Research
2H-Chromene-3-carboxylic acid Organocatalysis (e.g., proline, piperidine) Avoids toxic metal catalysts, mild reaction conditions. nih.gov Knoevenagel/Michael addition cascade reactions for chromene synthesis. acgpubs.orgpharmtech.com
Microwave-assisted synthesis Drastically reduced reaction times and increased yields. numberanalytics.com Rapid synthesis of heterocyclic compounds. numberanalytics.com
Water as a solvent Environmentally benign, low cost, and safe. Development of water-soluble catalysts and reagents for organic synthesis.
Thietan-3-ol Ring expansion of 2-(halomethyl)thiiranes Utilizes readily available starting materials. nih.gov Thiirane-thietane rearrangement under basic conditions. researchgate.net
Synthesis from 1,3-diols Avoids the use of hazardous 1,3-dihaloalkanes. nih.gov Conversion of diols to disulfonates followed by reaction with a sulfide (B99878) source. nih.gov

| Final Esterification | Enzyme-catalyzed esterification | High selectivity (chemoselectivity and stereoselectivity), mild conditions. | Lipase-catalyzed esterification in non-aqueous solvents. |

Investigation of Unconventional Chemical Transformations and Rearrangement Reactions

The unique structural combination of a strained thietane (B1214591) ring and an electron-rich chromene system in this compound opens the door to a variety of unexplored chemical transformations.

Ring-Opening Reactions: The thietane ring is susceptible to ring-opening by both nucleophiles and electrophiles due to its inherent ring strain. wikipedia.org Research could explore reactions with various nucleophiles (e.g., amines, thiols) to generate novel linear sulfur-containing molecules with a chromene moiety. Electrophilic activation of the sulfur atom could trigger rearrangements or reactions with internal or external nucleophiles.

Cycloaddition Reactions: The double bond in the 2H-chromene ring is a prime site for cycloaddition reactions. acgpubs.org Investigating [2+2], [3+2], and [4+2] cycloadditions could lead to complex polycyclic structures that are difficult to access through other means. Photochemical reactions, such as the thia-Paternò–Büchi reaction, could be explored to induce cycloadditions involving the thietane part of the molecule. beilstein-journals.org

Rearrangement Reactions: The molecule could be a substrate for novel rearrangement reactions. For instance, acid- or metal-catalyzed conditions might induce a rearrangement involving the cleavage of the ester bond and subsequent attack of the thietane sulfur onto the chromene ring, or vice versa. The exploration of cascade reactions, where a single event triggers a series of bond-forming and bond-breaking steps, could lead to the rapid assembly of molecular complexity from this unique starting material. pharmtech.comnumberanalytics.com

Integration with Advanced Chemical Technologies and Methodological Development

Advancements in chemical technology offer powerful tools for accelerating the research and development of new molecules like this compound. rsc.org

Flow Chemistry: The synthesis of the target compound and its precursors could be adapted to continuous flow systems. Flow chemistry offers superior control over reaction parameters (temperature, pressure, reaction time), enhances safety, and facilitates scalability. This is particularly relevant for potentially exothermic or fast reactions.

Computational Chemistry: Theoretical and computational studies can be employed to predict the reactivity, stability, and spectroscopic properties of this compound. numberanalytics.com Density Functional Theory (DFT) calculations could help elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and synthetic routes.

High-Throughput Screening (HTS): HTS techniques can be used to rapidly screen a large number of catalysts, solvents, and reaction conditions to optimize the synthesis of the target molecule. numberanalytics.com This empirical approach can accelerate the discovery of efficient and selective synthetic methods, complementing rational design strategies.

Exploration of New Catalyst Systems for Enhanced Selectivity and Yield in Synthesis

Catalysis is central to the efficient and selective synthesis of complex heterocyclic molecules. numberanalytics.commdpi.com The synthesis of this compound would benefit immensely from the exploration of diverse catalytic systems.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and iron are known to catalyze key reactions in chromene synthesis, such as C-H activation and cyclization reactions. mdpi.com These catalysts could be investigated for novel, direct syntheses of the 2H-chromene-3-carboxylic acid precursor.

Organocatalysis: Small organic molecules can act as powerful catalysts for various transformations, often with high stereoselectivity. numberanalytics.com Chiral organocatalysts could be employed in the synthesis of the chromene precursor to produce enantiomerically pure forms of the final product. This is particularly important for potential pharmaceutical applications.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, environmentally friendly conditions. numberanalytics.com Lipases could be screened for the stereoselective esterification of racemic 2H-chromene-3-carboxylic acid with thietan-3-ol, or for the hydrolysis of a racemic ester to achieve a kinetic resolution.

Table 2: Potential Catalyst Systems for the Synthesis of this compound and its Precursors

Catalyst Type Example Catalyst Target Reaction Potential Advantage
Transition Metal [Cp*RhCl2]2 C-H Activation/Annulation for chromene ring synthesis. High efficiency and functional group tolerance. mdpi.com
Palladium Complexes (e.g., Pd(OAc)2) Cross-coupling reactions to build chromene precursors. Versatility in C-C and C-X bond formation. mdpi.com
Iron Salts (e.g., FeCl3) Intramolecular alkyne-carbonyl metathesis for chromene synthesis. Low cost and low toxicity of the metal.
Organocatalyst Proline / Thiourea derivatives Asymmetric Michael addition for chromene synthesis. Enantioselective synthesis, metal-free conditions. numberanalytics.com
1,4-Diazabicyclo[2.2.2]octane (DABCO) Formal [2+2] cycloadditions for thietane synthesis. nih.gov Catalyzes cycloaddition reactions under mild conditions.

| Biocatalyst | Lipase (e.g., Candida antarctica Lipase B) | Kinetic resolution of racemic precursors or final esterification. | High enantioselectivity and green reaction conditions. |

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